

Application Notes & Protocols: UV Spectrophotometry for Fusidic Acid and Sodium Fusidate Analysis

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Compound of Interest

Compound Name: *Fusidic acid hemihydrate*

Cat. No.: *B6595041*

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Introduction

Fusidic acid and its sodium salt, sodium fusidate, are steroid antibiotics effective against Gram-positive bacteria.[1][2] Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and drug development. Ultraviolet (UV) spectrophotometry offers a simple, rapid, and cost-effective technique for the quantitative analysis of these compounds. These application notes provide detailed protocols for the determination of fusidic acid and sodium fusidate using both direct and derivative UV spectrophotometry.

Principle of Analysis

Fusidic acid exhibits a characteristic UV absorption spectrum that can be used for its quantification. However, the spectrum presents a weak shoulder, which can be resolved and utilized for more precise analysis using a first-derivative technique.[1][3][4] This approach enhances the specificity and accuracy of the assay, especially in the presence of excipients in pharmaceutical formulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UV spectrophotometric analysis of fusidic acid and sodium fusidate, compiled from various validated methods.

Table 1: Method Parameters for UV Spectrophotometric Analysis

Parameter	Fusidic Acid	Sodium Fusidate	Reference
Analysis Method	First-Derivative UV Spectrophotometry	First-Derivative UV Spectrophotometry	[1][3][4]
Wavelength (λ)	~228 nm (weak shoulder)	~228 nm (weak shoulder)	[1][3][4]
Alternative λ_{max}	204 nm (in phosphate buffer pH 5.5)	N/A	[5]
Solvent/Buffer	Boric acid - sodium borate buffer	Boric acid - sodium borate buffer	[1]

Table 2: Validation Data for First-Derivative UV Spectrophotometry

Parameter	Fusidic Acid	Sodium Fusidate	Reference
Linearity Range	3 - 40 $\mu\text{g/mL}$	3 - 40 $\mu\text{g/mL}$	[1][3][4]
Mean Recovery	99.8% \pm 0.74%	100.2% \pm 0.52%	[1][3][4]
Mean Recovery (in presence of excipients)	N/A	99.9% \pm 1.833%	[1]

Experimental Protocols

Protocol 1: First-Derivative UV Spectrophotometric Analysis

This protocol is suitable for the accurate quantification of fusidic acid and sodium fusidate in both raw materials and pharmaceutical dosage forms.

1. Materials and Reagents:

- Fusidic Acid or Sodium Fusidate reference standard

- Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
- Boric Acid
- Sodium Borate
- Deionized Water
- Methanol (for cleaning)

2. Equipment:

- UV-Visible Spectrophotometer with derivative spectroscopy capabilities
- Calibrated analytical balance
- Volumetric flasks (e.g., 100 mL)
- Pipettes
- Quartz cuvettes

3. Preparation of Boric Acid - Sodium Borate Buffer:

- Prepare a solution of boric acid and sodium borate in deionized water to form a buffer solution. The exact concentrations should be optimized to achieve a stable pH.

4. Preparation of Standard Solutions:

- For Fusidic Acid:
 - Accurately weigh a suitable amount of fusidic acid reference standard.
 - Dissolve it in a small volume of sodium hydroxide solution (2-3 mL), added dropwise with stirring.^[1]
 - Transfer the solution to a 100-mL volumetric flask and dilute to volume with the boric acid-sodium borate buffer.^[1]

- For Sodium Fusidate:
 - Accurately weigh a suitable amount of sodium fusidate reference standard.
 - Dissolve it directly in the boric acid-sodium borate buffer in a 100-mL volumetric flask and dilute to volume.[\[1\]](#)
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the buffer to achieve concentrations within the linear range (e.g., 3-40 µg/mL). For instance, transfer 1, 2, 3, and 4 mL aliquots of the stock solution into separate 100-mL volumetric flasks and dilute to volume with the buffer.[\[1\]](#)

5. Preparation of Sample Solutions:

- Capsules/Tablets:
 - Weigh and finely powder a representative number of capsules or tablets.
 - Accurately weigh an amount of powder equivalent to a known amount of the active ingredient.
 - Follow the dissolution procedure for the corresponding standard (fusidic acid or sodium fusidate) and dilute to a known concentration within the calibration range.
- Ointments/Creams:
 - Accurately weigh a quantity of the ointment or cream.
 - Disperse the sample in a suitable solvent to extract the active ingredient.
 - Filter the solution to remove insoluble excipients.
 - Dilute the filtrate with the boric acid-sodium borate buffer to a concentration within the calibration range.

6. Spectrophotometric Measurement:

- Set the spectrophotometer to record the first-derivative spectrum over a suitable wavelength range (e.g., 200-300 nm).
- Use the boric acid-sodium borate buffer as the blank.[\[1\]](#)
- Measure the first-derivative absorbance of the standard and sample solutions at approximately 228 nm.
- Construct a calibration curve by plotting the derivative absorbance values of the standards against their concentrations.
- Determine the concentration of fusidic acid or sodium fusidate in the sample solutions from the calibration curve.

Protocol 2: Direct UV Spectrophotometric Analysis

This protocol is a simpler alternative, suitable for rapid analysis where interferences from excipients are minimal.

1. Materials and Reagents:

- Fusidic Acid reference standard
- Phosphate buffer (pH 5.5)
- Deionized Water

2. Equipment:

- UV-Visible Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- Quartz cuvettes

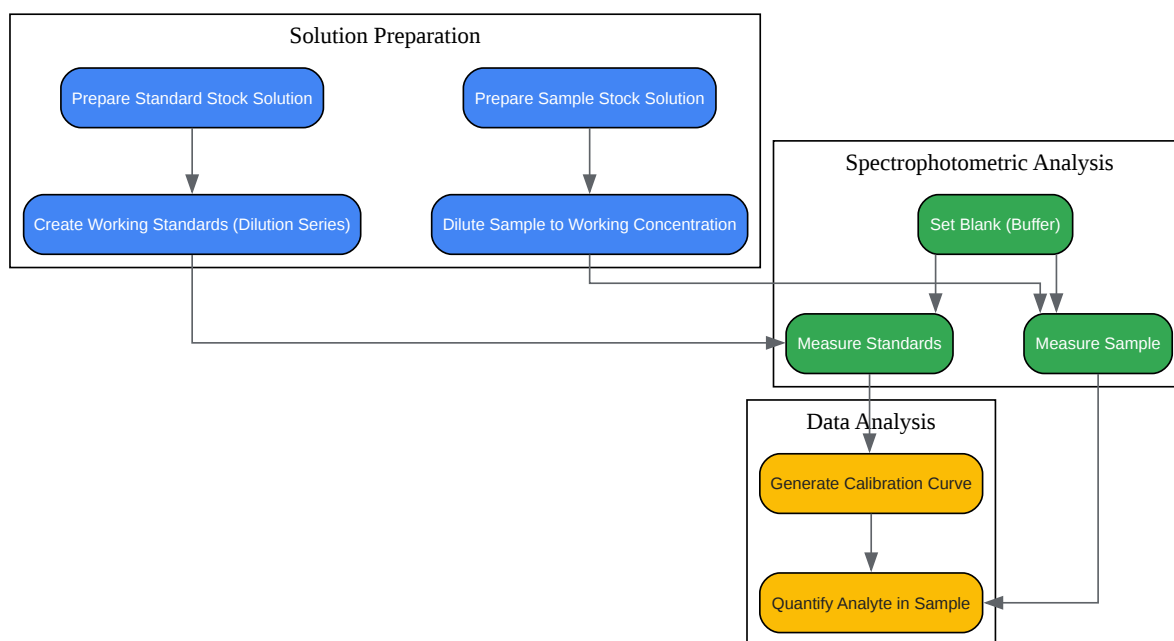
3. Preparation of Solutions:

- Standard Solutions:
 - Prepare a stock solution of fusidic acid in phosphate buffer (pH 5.5).
 - Prepare a series of working standards by diluting the stock solution with the phosphate buffer to obtain concentrations for a calibration curve.
- Sample Solutions:
 - Prepare sample solutions as described in Protocol 1, using the phosphate buffer (pH 5.5) as the diluent.

4. Spectrophotometric Measurement:

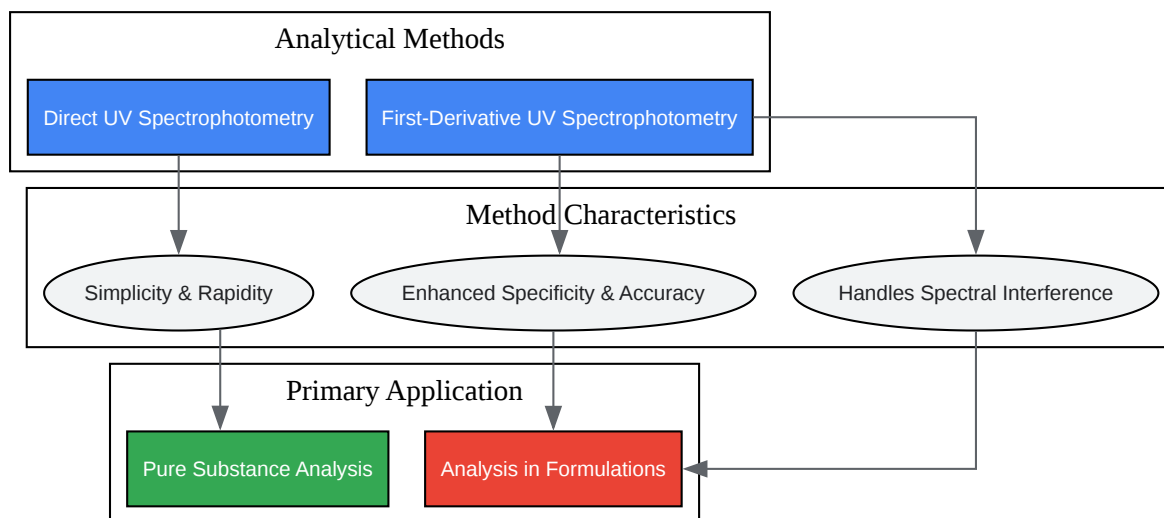
- Set the spectrophotometer to measure absorbance at the λ_{max} of 204 nm.[\[5\]](#)
- Use the phosphate buffer (pH 5.5) as the blank.
- Measure the absorbance of the standard and sample solutions.
- Construct a calibration curve and determine the concentration of fusidic acid in the samples.

Visualizations



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Caption: Experimental workflow for UV spectrophotometric analysis.



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Caption: Comparison of direct vs. derivative UV spectrophotometry.

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